4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a sulfamoyl group, a dimethylaminoethyl side chain, and a 4-ethoxy-substituted benzothiazole moiety.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4S2.ClH/c1-5-36-24-12-9-13-25-26(24)29-28(37-25)32(19-18-30(2)3)27(33)22-14-16-23(17-15-22)38(34,35)31(4)20-21-10-7-6-8-11-21;/h6-17H,5,18-20H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYLYCCSOSHVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1321656-27-2) is a sulfonamide derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H33ClN4O5S2
- Molecular Weight : 605.2 g/mol
- Structure : The compound features a thiazole ring, a sulfonamide moiety, and a dimethylaminoethyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Modulation : The compound could act on neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Antimicrobial Activity : Similar sulfonamide compounds are known for their antibacterial properties, suggesting potential efficacy against bacterial infections.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| Trimethoprim | S. aureus | 16 µg/mL |
Cytotoxicity
In vitro studies on similar compounds indicate potential cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Case Studies
- Case Study on Anticancer Activity : A study conducted on a related sulfonamide derivative demonstrated significant anticancer activity in HeLa cells, with an IC50 value of 10 µM. This suggests that the target compound may also possess similar properties, warranting further investigation.
- Neuroprotective Effects : Research on compounds with dimethylaminoethyl groups indicates potential neuroprotective effects against oxidative stress in neuronal cells. This could imply that the compound may offer therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Table 1. Structural Comparison of Target Compound and Analogs
Key Observations :
- Sulfamoyl Group: The target’s N-benzyl-N-methylsulfamoyl group differs from the piperidinylsulfonyl () and N-methyl-N-phenylsulfamoyl () groups.
- Aminoethyl Side Chain: The dimethylamino vs. diethylamino substituents ( vs. 9) affect lipophilicity. Diethylamino groups may enhance membrane permeability but reduce aqueous solubility compared to dimethylamino .
- Benzothiazole Substituent : The 4-ethoxy group in the target and compound contrasts with the 6-ethoxy in , which could modulate π-π stacking or hydrogen bonding in biological systems .
Structural Confirmation
- NMR Analysis : As in , distinct chemical shifts in regions corresponding to the sulfamoyl group (δ ~2.5–3.5 ppm for N-methyl protons) and benzothiazole (δ ~7.0–8.0 ppm for aromatic protons) would differentiate the target from analogs .
- IR Spectroscopy: Absorption bands for C=S (1243–1258 cm⁻¹, ) and N-H (3150–3414 cm⁻¹) would confirm the sulfamoyl and aminoethyl groups .
Bioactivity and Functional Implications
Potential Targets
The target’s benzamide and sulfamoyl motifs resemble compounds in , which exhibit urease inhibition and antioxidant activity. Key bioactivity drivers may include:
Structure-Activity Relationships (SAR)
- Aminoethyl Chain: Dimethylamino groups (target and ) may enhance solubility relative to diethylamino (), balancing bioavailability and target engagement .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?
The synthesis involves multi-step reactions, including sulfamoylation, benzamide coupling, and thiazole ring formation. Key steps include:
- Sulfamoylation : React benzyl-methylamine with sulfamoyl chloride under anhydrous conditions in acetonitrile .
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide and thiazole moieties .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates. Monitor purity via HPLC (>95%) .
Q. How should researchers characterize the compound’s structure and confirm its identity?
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–3.0 ppm, thiazole ring carbons at 160–170 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical mass ± 0.5 Da) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of calculated values .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields and selectivity?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading). For example, optimize thiazole ring closure using response surface methodology (RSM) to maximize yield .
- Flow Chemistry : Explore continuous-flow systems for exothermic steps (e.g., sulfamoylation) to enhance reproducibility and safety .
Q. How can biological activity be evaluated, and what mechanisms might explain observed effects?
- In Vitro Assays : Screen against Trypanosoma brucei (IC determination via Alamar Blue assay) or cancer cell lines (MTT assay, 48–72 hr exposure) .
- Enzyme Inhibition : Investigate DNA gyrase or kinase inhibition using fluorescence polarization or radiometric assays .
- Mechanistic Probes : Use fluorescence-labeled analogs to study cellular uptake (confocal microscopy) or protein binding (SPR) .
Q. How should researchers address contradictions in reported synthesis yields or biological data?
- Data Triangulation : Compare results across orthogonal methods (e.g., HPLC purity vs. H NMR integration) .
- Replicate Conditions : Reproduce conflicting protocols with strict control of variables (e.g., solvent batch, moisture levels) .
- Meta-Analysis : Statistically aggregate data from multiple studies (e.g., ANOVA for yield discrepancies) .
Q. What computational tools predict reactivity or guide structural modifications?
- DFT Calculations : Model transition states for sulfamoylation or amide coupling to identify rate-limiting steps .
- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl vs. ethoxy groups) on bioactivity using partial least squares regression .
Q. How do structural analogs compare in terms of physicochemical and biological properties?
- Analog Synthesis : Replace the benzyl group with p-fluorobenzyl or adjust the thiazole’s ethoxy substituent .
- Property Mapping : Measure logP (shake-flask method), solubility (HPLC-UV), and metabolic stability (liver microsome assay) .
- SAR Analysis : Correlate substituent electronegativity with antimicrobial potency (MIC values) .
Methodological Notes
- Avoid Commercial Sources : BenchChem-derived data (e.g., purity claims, synthesis shortcuts) are excluded due to reliability concerns .
- Ethical Compliance : Biological testing must adhere to institutional review boards (IRBs) and OECD guidelines for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
